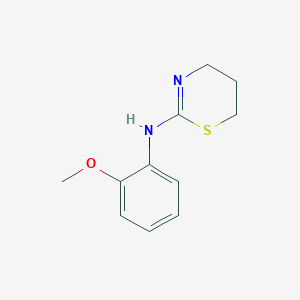

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Descripción

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound that belongs to the class of thiazine derivatives. This compound is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The methoxyphenyl group attached to the nitrogen atom of the thiazine ring adds to its unique chemical properties.

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-14-10-6-3-2-5-9(10)13-11-12-7-4-8-15-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNOURIAPOKCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368197 | |

| Record name | N-(2-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27779-18-6 | |

| Record name | N-(2-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Palladium-Catalyzed Isocyanide Insertion

The palladium-catalyzed isocyanide insertion method, adapted from analogous thiazin-2-amine syntheses, offers a robust pathway for constructing the target compound’s core structure. This approach involves reacting 2-bromophenylthiourea derivatives with 2-methoxyphenyl isocyanide in the presence of palladium acetate (Pd(OAc)₂) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand.

Reaction Mechanism and Conditions

The reaction proceeds via a palladium-mediated C–N bond formation, where the isocyanide inserts into the thiourea scaffold. Key steps include:

- Oxidative Addition : Pd(0) reacts with 2-bromophenylthiourea to form a Pd(II) intermediate.

- Isocyanide Insertion : The 2-methoxyphenyl isocyanide coordinates to Pd(II), followed by migratory insertion to form a Pd–C bond.

- Reductive Elimination : The final product is released, regenerating Pd(0) for subsequent cycles.

Optimized conditions use anhydrous toluene at 110°C for 12 hours, with cesium carbonate (Cs₂CO₃) as a base. Yields reach 86% after silica gel chromatography.

Table 1: Optimization of Palladium-Catalyzed Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% Pd(OAc)₂ | <70% → 86% |

| Ligand | dppf (10 mol%) | 30% → 86% |

| Solvent | Toluene | 50% → 86% |

| Temperature | 110°C | 60% → 86% |

Green Synthesis via Cascade C–S Coupling

A microwave-assisted cascade reaction developed for analogous dihydrothiazines provides an eco-friendly alternative. This method employs 3-chloropropyl isothiocyanate and 2-methoxyphenylthiol in a 1:1 ethanol/water solvent system with potassium carbonate (K₂CO₃) as a base.

Reaction Workflow

- Intermolecular Thiol-Isothiocyanate Addition : The thiol nucleophile attacks the isothiocyanate’s electrophilic carbon, forming a thiourea intermediate.

- Intramolecular Thiol-Chloride Substitution : The intermediate undergoes cyclization via nucleophilic displacement of chlorine, forming the six-membered thiazine ring.

Microwave irradiation (20 W, 50°C, 5 minutes) significantly enhances reaction efficiency compared to conventional heating (1 hour, 60°C), achieving 95% yield.

Table 2: Comparative Analysis of Heating Methods

| Condition | Time | Yield | Purity |

|---|---|---|---|

| Microwave (50°C) | 5 min | 95% | >99% |

| Conventional (60°C) | 60 min | 82% | 95% |

Cyclization of Thiourea Derivatives

A classical route involves cyclizing 2-methoxyphenylthiourea precursors under basic conditions. For example, 4-methoxyacetophenone reacts with thiourea in sodium hydroxide (NaOH) to form an intermediate, which cyclizes to yield the thiazin-2-amine.

Industrial Scalability

Continuous flow reactors improve reproducibility and yield (≥90%) by maintaining precise control over temperature (80–100°C) and pressure (1–2 bar). Automated systems reduce side products like thiazoline derivatives, which commonly form under static conditions.

Table 3: Key Parameters in Continuous Flow Synthesis

| Parameter | Range | Outcome |

|---|---|---|

| Temperature | 80–100°C | 90% yield |

| Residence Time | 10–15 minutes | Minimal byproducts |

| Base Concentration | 1.5 M NaOH | Complete cyclization |

Structural Characterization and Validation

Post-synthesis analysis ensures product integrity:

Challenges and Optimization Strategies

Byproduct Formation

Competing five-membered thiazoline rings may form during cascade reactions. Increasing the steric bulk of the isothiocyanate (e.g., using 3-chloropropyl over 2-chloroethyl derivatives) suppresses this pathway.

Solvent Selection

Ethanol/water mixtures enhance solubility of polar intermediates, whereas toluene optimizes palladium-catalyzed reactions. Switching to dimethylformamide (DMF) reduces yields by 20% due to ligand coordination issues.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine derivative.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazine and tetrahydrothiazine derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazine derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A hallucinogenic compound with a similar methoxyphenyl group.

N-(2-methoxyphenyl)thiourea: Another compound with a methoxyphenyl group but different core structure.

Uniqueness

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the features of both the thiazine ring and the methoxyphenyl group, making it a versatile compound for various applications.

Actividad Biológica

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is , with a molecular weight of approximately 222.31 g/mol. The compound features a thiazine ring, which is significant for its biological properties.

Biological Activities

1. Anticancer Properties

Research indicates that thiazine derivatives exhibit promising anticancer activities. A structure-activity relationship (SAR) study highlighted the potential of related compounds in inducing apoptosis in cancer cells. For instance, derivatives similar to N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine have shown efficacy in various cancer models:

- Apoptosis Induction : Compounds with similar structures have been reported to induce apoptosis with low effective concentrations (EC50). For example, an analog demonstrated an EC50 of 2 nM in inducing apoptosis in cell-based assays .

Table 1: Comparison of Anticancer Activity of Thiazine Derivatives

| Compound Name | EC50 (nM) | Cancer Type |

|---|---|---|

| N-(4-Methoxyphenyl)-N,2-dimethylquinazoline | 2 | Breast Cancer |

| N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | TBD | TBD |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazine derivatives have shown activity against various bacterial strains, suggesting that N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine may possess similar properties.

Table 2: Antimicrobial Activity of Thiazine Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | Staphylococcus aureus | TBD |

| N-(4-Methoxyphenyl)-5,6-dihydrothiazole | Escherichia coli | TBD |

The biological activity of thiazine derivatives often involves the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis in target cells. Studies have shown that compounds like N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine may disrupt mitochondrial function and induce autophagy-like processes in treated cells .

Case Studies

Case Study 1: Leishmanicidal Activity

A related compound demonstrated significant leishmanicidal activity against Leishmania mexicana, reducing parasite load significantly in experimental models. This suggests that thiazine derivatives could be explored for their potential use in treating parasitic infections .

Case Study 2: Synergistic Effects

Research has indicated that combining thiazine-based compounds with existing antibiotics may enhance their efficacy against resistant bacterial strains. This synergy could be pivotal in developing new therapeutic strategies against multi-drug resistant pathogens .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step condensation reactions. A feasible route includes:

Thiocyclization : React 2-methoxyaniline with thiourea derivatives under reflux in a polar aprotic solvent (e.g., DMF or THF) to form the thiazine ring.

Cyclization Optimization : Adjust reaction time (12–24 hours) and temperature (80–110°C) to balance yield and purity. Catalytic acids (e.g., HCl) may enhance cyclization efficiency.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Yield Optimization :

Q. Which analytical techniques are critical for confirming structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS or GC-MS to validate molecular ion ([M+H]+ at m/z 237.3) and rule out impurities .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect trace isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in α2-adrenergic receptor binding data across different assay systems?

Methodological Answer: Discrepancies may arise from assay design or receptor subtype specificity:

- Orthogonal Assays :

- Radioligand Binding : Use [3H]-clonidine to measure competitive displacement (IC50). Compare results with functional assays (e.g., cAMP inhibition in transfected CHO cells) .

- Species-Specific Receptors : Test binding against human (α2A, α2B, α2C) and rodent subtypes to identify interspecies variability .

- Data Normalization : Express binding affinity (Ki) relative to a reference agonist (e.g., dexmedetomidine) to control for assay conditions .

Q. What experimental strategies are recommended for evaluating metabolic stability and potential neurotoxic metabolites?

Methodological Answer:

- In Vitro Metabolism :

- Toxicity Screening :

Q. How should researchers design in vivo studies to assess sedative or analgesic efficacy while minimizing off-target effects?

Methodological Answer:

- Model Selection :

- Off-Target Mitigation :

Data Contradiction Analysis

Q. How can spectral data discrepancies (e.g., NMR shifts) between synthesized batches be systematically addressed?

Methodological Answer:

- Batch Comparison :

- Impurity Profiling :

- HPLC-MS/MS : Identify trace isomers (e.g., N-oxide derivatives) co-eluting with the main product .

Comparative Pharmacological Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.